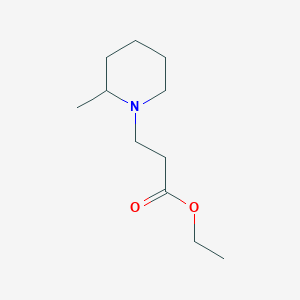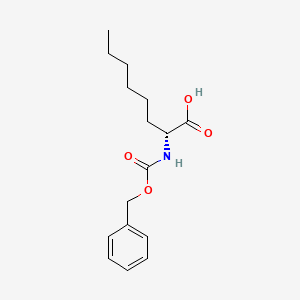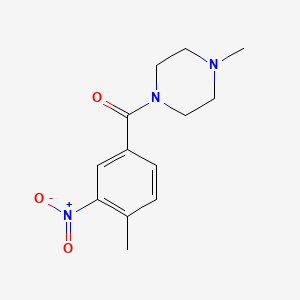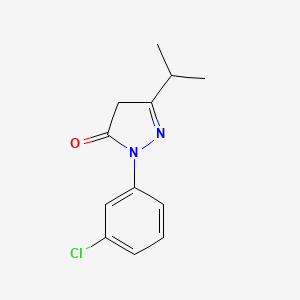
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as CPP-1, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of laboratory experiments to study the effects of various biochemical and physiological processes. CPP-1 is also used in drug synthesis and development, as it has been found to possess a variety of properties that make it a useful tool in the field of medicinal chemistry.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a variety of applications in scientific research. It is used in the synthesis of drugs and other organic compounds, as well as in the study of biochemical and physiological processes. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the antiepileptic drug gabapentin. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and amino acid derivatives.
Mécanisme D'action
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one acts as a proton donor, donating a proton to the target molecule in order to form a new bond. This process is known as protonation and is used to form a variety of different compounds. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is also known to form hydrogen bonds with other molecules, allowing it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been found to possess a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been found to possess anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a versatile compound, with a wide range of applications in scientific research. It is relatively easy to synthesize, and its protonation and hydrogen bonding properties make it a useful tool in the synthesis of a variety of compounds. However, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a relatively unstable compound and may decompose when exposed to high temperatures or prolonged exposure to light.
Orientations Futures
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of potential applications in the field of medicinal chemistry. It could be used in the synthesis of more complex drugs, such as those targeting specific diseases or conditions. It could also be used to study the effects of various biochemical and physiological processes, as well as to develop new drugs and treatments. Additionally, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be used to study the effects of various environmental factors on the human body, such as pollution or radiation. Finally, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be used to develop new methods of drug delivery, such as nanotechnology-based drug delivery systems.
Méthodes De Synthèse
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized in a variety of ways, depending on the desired purity and application. One of the most common methods involves the reaction of 3-chlorophenol with propan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in a high yield and purity. Other methods of synthesis include the use of catalytic hydrogenation, the reaction of 3-chlorophenol with ethyl bromoacetate, and the reaction of 3-chlorophenol with 2-methylpropene.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKVEURSBIOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

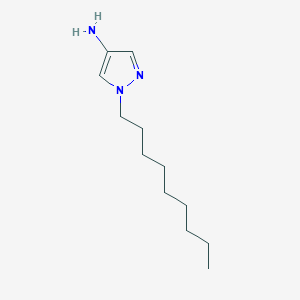
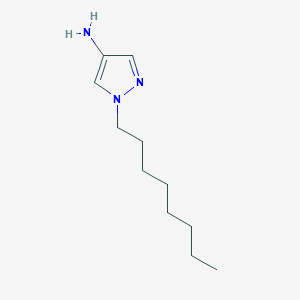
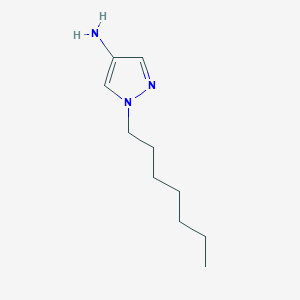
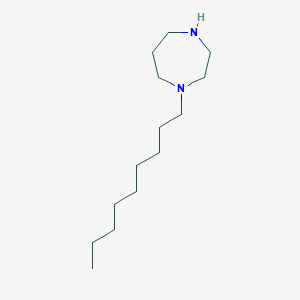
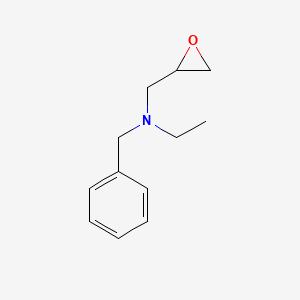


![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
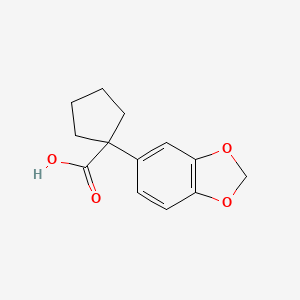
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
